REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.C1C(=O)N([I:16])C(=O)C1>>[F:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[C:6]([I:16])[CH:7]=1
|
Name
|
|
Quantity
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200 mg
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Type
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reactant
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Smiles
|
FC=1C(=NC=CC1)N
|
Name
|
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
CUSTOM
|
Details
|
after precipitation from the reaction mixture
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)I)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |